molecular formula C20H32O3 B099429 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- CAS No. 15919-97-8

5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-

Cat. No. B099429
CAS RN: 15919-97-8
M. Wt: 320.5 g/mol
InChI Key: NEZKUMWAUIUMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-, also known as O-1918, is a synthetic compound that has been extensively studied for its potential therapeutic applications. O-1918 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- is not fully understood, but it is believed to act on the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes. 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.

Biochemical And Physiological Effects

5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been found to have a number of biochemical and physiological effects, including the ability to reduce pain and inflammation, induce apoptosis in cancer cells, and modulate the immune system. 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- in lab experiments is its ability to selectively target the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- is its relatively low potency compared to other CB1 receptor agonists, which can make it difficult to achieve the desired effects in certain experiments.

Future Directions

There are a number of potential future directions for research on 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-, including the development of more potent analogs, the investigation of its potential therapeutic applications in different disease states, and the exploration of its mechanisms of action in greater detail. Additionally, 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- may have potential applications in the field of synthetic biology, where it could be used to modulate the endocannabinoid system in a controlled manner.

Synthesis Methods

5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been described in detail in a number of scientific publications, and involves the use of various reagents and catalysts.

Scientific Research Applications

5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of different areas. Some of the most promising areas of research include the treatment of pain, inflammation, and cancer.

properties

CAS RN

15919-97-8

Product Name

5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

1-(2-hydroxyethoxy)-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one

InChI

InChI=1S/C20H32O3/c1-17(2)8-14-9-19(5)11-18(3,4)12-20(13-19,23-7-6-21)16(14)15(22)10-17/h21H,6-13H2,1-5H3

InChI Key

NEZKUMWAUIUMJC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C

synonyms

2,3,5,6,7,8,9,10-Octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-5,9-methanobenzocycloocten-4(1H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.